molecular formula C12H16N2O4 B554342 Z-Thr-NH2 CAS No. 49705-98-8

Z-Thr-NH2

Cat. No.: B554342
CAS No.: 49705-98-8
M. Wt: 252.27 g/mol
InChI Key: PYZXYZOBPGPOFQ-HNHGDDPOSA-N
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Chemical Reactions Analysis

Z-Thr-NH2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Z-Thr-NH2 has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: It is employed in the study of protein structure and function, as well as in the development of bioactive peptides.

    Medicine: It plays a crucial role in the development of therapeutic peptides and drugs, particularly in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, antibodies, and other bioactive compounds.

Comparison with Similar Compounds

Z-Thr-NH2 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its hydroxyl group in the threonine moiety allows for unique interactions and reactions compared to other similar compounds .

Properties

CAS No.

49705-98-8

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

benzyl N-[(3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-8(15)10(11(13)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3,(H2,13,16)(H,14,17)/t8-,10?/m1/s1

InChI Key

PYZXYZOBPGPOFQ-HNHGDDPOSA-N

SMILES

CC(C(CC1=CC=CC=C1)(C(=O)N)OC(=O)N)O

Isomeric SMILES

C[C@H](C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O

Synonyms

Z-Thr-NH2; 49705-98-8; Z-L-threoninamide; Cbz-Thr-NH2; Carbobenzoxy-L-threonineamide; ST51037726; Cbz-L-threoninamide; Z-L-threonineamide; ZINC02391066; PubChem13626; 97232_ALDRICH; benzyloxycarbonylthreonineamide; SCHEMBL9383939; 97232_FLUKA; MolPort-003-939-988; PYZXYZOBPGPOFQ-SCZZXKLOSA-N; ACT10827; ZINC2391066; N-BenzyloxycarbonylL-ThreonineAmide; AKOS015840279; AKOS015916488; AM82257; AJ-35715; AK-42858; KB-119091

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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